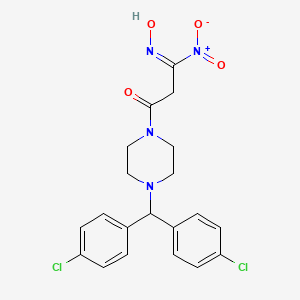

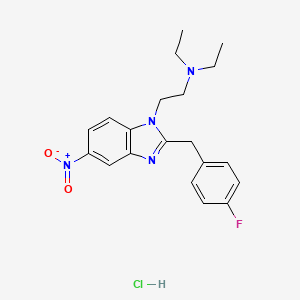

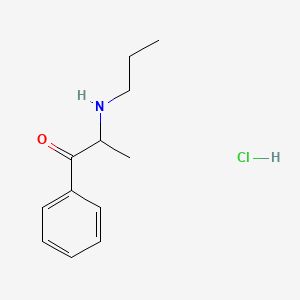

![molecular formula C42H47F3N4O8 B3025959 3-cyclohexyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide, trifluoroacetate salt](/img/structure/B3025959.png)

3-cyclohexyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide, trifluoroacetate salt

Vue d'ensemble

Description

Galnon is a galanin (GAL) receptor agonist (KD = 2.9 µM in Bowes cells expressing GAL1 receptors). It inhibits forskolin-induced adenylate cyclase activity in rat hippocampal membranes (EC50 = 10 µM). Galnon (2 mg/kg) reduces the maximal seizure score and increases the latency to first seizure in a mouse model of seizure induced by pentylenetetrazole (PTZ; ). It reduces cocaine-induced motor activity and frontal cortex, but not nucleus accumbens, dopamine overflow, as well as blocks cocaine-primed reinstatement of cocaine-seeking behavior in rats. Galnon (1.5-5 mg/kg) reduces food intake in rats and mice.

Mécanisme D'action

Target of Action

Galnon (TFA) is a selective and non-peptide agonist of the galanin GAL1 and GAL2 receptors . These receptors are part of the G protein-coupled receptor family and are widely distributed in the central and peripheral nervous systems .

Mode of Action

Galnon (TFA) interacts with the galanin GAL1 and GAL2 receptors, exhibiting anticonvulsant and anxiolytic effects . It displaces 125I-galanin from its binding sites with micromolar affinity . It also inhibits adenylate cyclase activity, suggesting an agonist action at galanin receptors .

Biochemical Pathways

The galanin receptors, GAL1 and GAL2, are involved in a variety of biological functions. The activation of these receptors by Galnon (TFA) can lead to the inhibition of neurotransmitters involved in regulation and memory acquisition, modulation of food intake and sexual behavior, controlling pain threshold, and in the pathogenesis of Alzheimer’s disease .

Pharmacokinetics

It is known that galnon (tfa) can be administered intraperitoneally

Result of Action

When administered, Galnon (TFA) reduces the severity and increases the latency of pentylenetetrazole-induced seizures in mice . It also reverses the proconvulsant effects of the galanin receptor antagonist M35 . In addition, intrahippocampal injection of Galnon (TFA) shortens the duration of self-sustaining status epilepticus in rats .

Action Environment

The environment in which Galnon (TFA) acts can influence its efficacy and stability. It is known that Galnon (TFA) can be stored at -20°C, sealed storage, away from moisture and light

Analyse Biochimique

Biochemical Properties

Galnon (TFA) is known to interact with the galanin GAL1 and GAL2 receptors, with Ki values of 11.7 and 34.1 μM respectively

Cellular Effects

Galnon (TFA) has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to stimulate insulin release in isolated Wistar rat islets

Molecular Mechanism

The molecular mechanism of action of Galnon (TFA) is not completely understood. It is known to be a non-peptide agonist of the galanin GAL1 and GAL2 receptors , suggesting that it may exert its effects at the molecular level through binding interactions with these receptors

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]carbamate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H46N4O6.C2HF3O2/c1-25-21-37(45)50-36-23-27(18-19-28(25)36)42-38(46)34(17-9-10-20-41)43-39(47)35(22-26-11-3-2-4-12-26)44-40(48)49-24-33-31-15-7-5-13-29(31)30-14-6-8-16-32(30)33;3-2(4,5)1(6)7/h5-8,13-16,18-19,21,23,26,33-35H,2-4,9-12,17,20,22,24,41H2,1H3,(H,42,46)(H,43,47)(H,44,48);(H,6,7)/t34-,35-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKOPSMADZXEPE-WDAFUDAASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H47F3N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

792.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

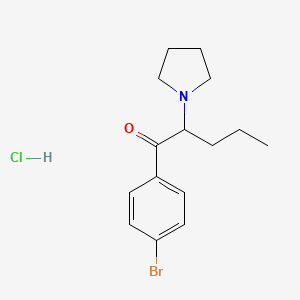

![3,4-dihydroxy-1-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-methyl-pyridinium](/img/structure/B3025876.png)

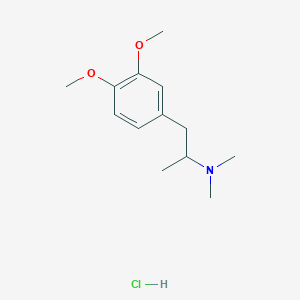

![Ethanone, 1-[5-(hydroxymethyl)-1H-imidazol-2-yl]-](/img/structure/B3025877.png)

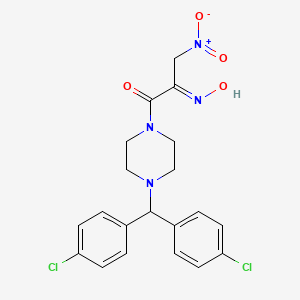

![alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate](/img/structure/B3025887.png)

![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methyl-5,6-bis(trideuteriomethoxy)cyclohexa-2,5-diene-1,4-dione](/img/structure/B3025888.png)

![2-[5-[[10-(2-ethylhexyl)-10H-phenothiazin-3-yl]methylene]-4-oxo-3-phenyl-2-thiazolidinylidene]-propanedinitrile](/img/structure/B3025890.png)